molecular formula C21H13N3O8 B11556645 2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11556645
M. Wt: 435.3 g/mol
InChI Key: ARGNWYJQPIYFHM-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common route includes the nitration of methoxy-substituted aromatic compounds followed by cyclization to form the isoindole structure. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Amino derivatives and their subsequent coupling products.

    Substitution Products: Various substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(4-Methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy and isoindole groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-3-nitrophenyl)acetic acid: Shares the methoxy and nitro groups but differs in its overall structure and reactivity.

    2-(4-Methoxy-2-nitrophenyl)ethanol: Similar functional groups but with a simpler structure.

    5-(3-Nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the methoxy group, affecting its chemical properties and reactivity.

Uniqueness

2-(4-Methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of methoxy, nitro, and isoindole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13N3O8

Molecular Weight

435.3 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H13N3O8/c1-31-13-6-8-18(19(11-13)24(29)30)22-20(25)16-7-5-15(10-17(16)21(22)26)32-14-4-2-3-12(9-14)23(27)28/h2-11H,1H3

InChI Key

ARGNWYJQPIYFHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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